molecular formula C25H30N2O3 B5082718 2,6-dimethoxy-4-[(11-methyl-1,2,3,3a,6,7-hexahydro[1,4]diazepino[3,2,1-jk]carbazol-4(5H)-yl)methyl]phenol

2,6-dimethoxy-4-[(11-methyl-1,2,3,3a,6,7-hexahydro[1,4]diazepino[3,2,1-jk]carbazol-4(5H)-yl)methyl]phenol

Cat. No.: B5082718
M. Wt: 406.5 g/mol
InChI Key: YBEGIMIGWSUBTG-UHFFFAOYSA-N
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Description

Phenolic compounds, such as the one you’re asking about, are a class of chemical compounds consisting of a hydroxyl group (-OH) bonded directly to an aromatic hydrocarbon group . They are often involved in the ability of a plant to prevent microbial growth .


Synthesis Analysis

The synthesis of phenolic compounds can be complex and varies greatly depending on the specific compound. A common method involves the reaction of phenol with formaldehyde .


Molecular Structure Analysis

The molecular structure of phenolic compounds consists of a hydroxyl group (-OH) bonded directly to an aromatic hydrocarbon group . The exact structure can vary greatly depending on the specific compound .


Chemical Reactions Analysis

Phenolic compounds can undergo a variety of chemical reactions, including oxidation and reduction reactions .


Physical and Chemical Properties Analysis

Phenolic compounds are typically white, crystalline solids that are slightly soluble in water . They have a characteristic aromatic smell and are often used in the manufacture of plastics and resins .

Mechanism of Action

The mechanism of action of phenolic compounds is often related to their ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing them from causing cellular damage .

Safety and Hazards

Phenolic compounds can be hazardous if ingested or if they come into contact with the skin . They can cause burns and eye damage, and prolonged exposure can lead to more serious health problems .

Future Directions

The study of phenolic compounds is a very active area of research, with new compounds being synthesized and their properties being studied . Future research will likely focus on developing new synthesis methods, studying the properties of these compounds, and exploring their potential uses in various industries .

Properties

IUPAC Name

2,6-dimethoxy-4-[(14-methyl-6,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11(16),12,14-tetraen-6-yl)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O3/c1-16-8-9-20-19(12-16)18-6-4-7-21-24(18)27(20)11-5-10-26(21)15-17-13-22(29-2)25(28)23(14-17)30-3/h8-9,12-14,21,28H,4-7,10-11,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBEGIMIGWSUBTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N3CCCN(C4C3=C2CCC4)CC5=CC(=C(C(=C5)OC)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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